
Chromium dichloro(tetrahydrofuran)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium dichloro(tetrahydrofuran)- is a coordination compound consisting of chromium, chlorine, and tetrahydrofuran. It is known for its unique chemical properties and applications in various fields of scientific research. This compound is often used in organometallic chemistry and serves as a precursor for various chromium-based catalysts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chromium dichloro(tetrahydrofuran)- can be synthesized through the reaction of chromium(III) chloride with tetrahydrofuran under controlled conditions. The typical synthetic route involves dissolving chromium(III) chloride in tetrahydrofuran and allowing the reaction to proceed at room temperature. The resulting product is then purified through recrystallization to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of chromium dichloro(tetrahydrofuran)- involves similar reaction conditions but on a larger scale. The process includes the use of high-purity chromium(III) chloride and tetrahydrofuran, along with advanced purification techniques to ensure the quality and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Chromium dichloro(tetrahydrofuran)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of chromium.
Reduction: It can be reduced to lower oxidation states, often involving the use of reducing agents such as sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution: Ligand substitution reactions often require the presence of a base, such as triethylamine, to facilitate the exchange of ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield chromium(VI) compounds, while reduction reactions can produce chromium(II) species. Substitution reactions result in the formation of new coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Chromium dichloro(tetrahydrofuran)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various chromium-based catalysts, which are employed in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
Mecanismo De Acción
The mechanism by which chromium dichloro(tetrahydrofuran)- exerts its effects involves the coordination of chromium with ligands, leading to the formation of stable complexes. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the chromium center.
Comparación Con Compuestos Similares
Chromium dichloro(tetrahydrofuran)- can be compared with other similar compounds, such as:
Chromium(III) chloride tetrahydrofuran complex: This compound has a similar structure but with different stoichiometry and coordination environment.
Chromium(II) chloride tetrahydrofuran complex: This compound features chromium in a lower oxidation state and exhibits different reactivity and applications.
The uniqueness of chromium dichloro(tetrahydrofuran)- lies in its specific coordination environment and the versatility it offers in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C4H9Cl2CrO+ |
|---|---|
Peso molecular |
196.01 g/mol |
Nombre IUPAC |
dichlorochromium;oxolan-1-ium |
InChI |
InChI=1S/C4H8O.2ClH.Cr/c1-2-4-5-3-1;;;/h1-4H2;2*1H;/q;;;+2/p-1 |
Clave InChI |
RIRMMFBCWZAHLN-UHFFFAOYSA-M |
SMILES canónico |
C1CC[OH+]C1.Cl[Cr]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


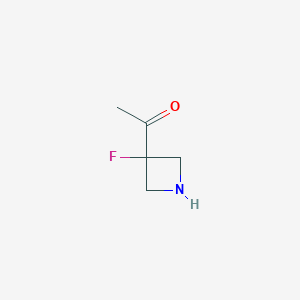
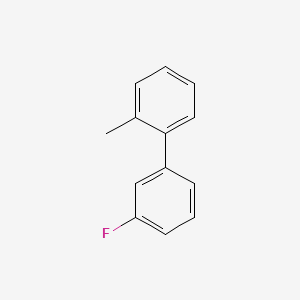
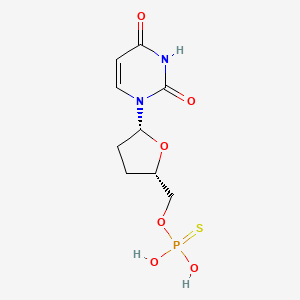
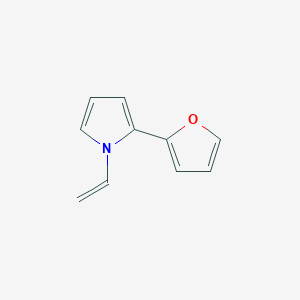
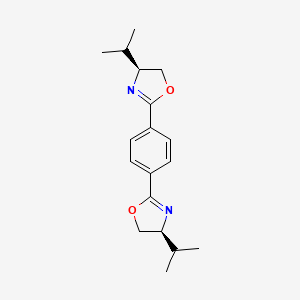

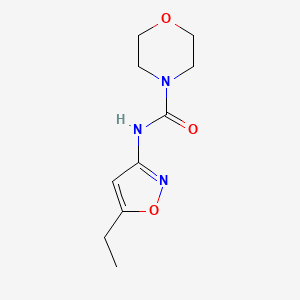
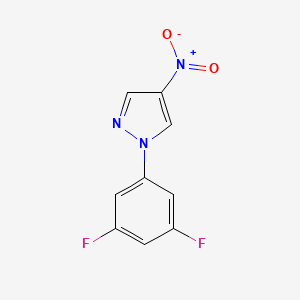
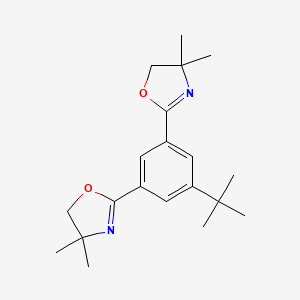
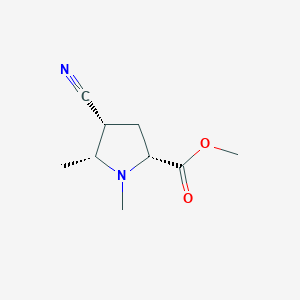
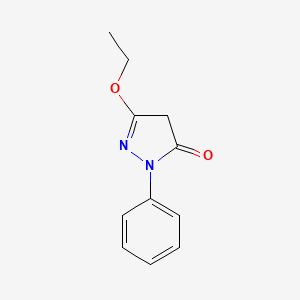

![3-(2-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15207584.png)
![Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B15207591.png)
